An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.
1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 93594-39-9
Cat. No.: VC21337601
Molecular Formula: C18H18FN3O4
Molecular Weight: 359.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93594-39-9 |
---|---|
Molecular Formula | C18H18FN3O4 |
Molecular Weight | 359.4 g/mol |
IUPAC Name | 1-cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C18H18FN3O4/c19-14-7-12-15(8-16(14)21-5-3-20(10-23)4-6-21)22(11-1-2-11)9-13(17(12)24)18(25)26/h7-11H,1-6H2,(H,25,26) |
Standard InChI Key | KCXCSXLUYCTARV-UHFFFAOYSA-N |
SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C=O)F)C(=O)O |
Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C=O)F)C(=O)O |
Appearance | Light Yellow Solid |
Melting Point | >265°C (dec.) |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Formula
1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has the molecular formula C18H18FN3O4 . The compound contains a quinoline core structure that is functionalized with specific groups: a cyclopropyl group at position 1, a fluorine atom at position 6, a formylpiperazinyl group at position 7, and a carboxylic acid group at position 3. The 4-position contains an oxo (carbonyl) group that contributes to the compound's dihydroquinoline character. This structural arrangement is characteristic of fluoroquinolone antibiotics, suggesting potential antimicrobial applications similar to those seen in related compounds.
Physical Properties
The physical properties of 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are summarized in Table 1, based on the crystallographic data available.
Table 1: Physical Properties of 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Property | Value |
---|---|
Molecular Weight | 359.35 g/mol |
Physical Appearance | Yellow block crystals |
Crystal System | Triclinic |
Space Group | P1 |
Density | 1.482 Mg/m³ |
Crystal Dimensions | 0.48 × 0.21 × 0.19 mm |
The compound crystallizes as yellow block-shaped crystals with a density of 1.482 Mg/m³, which is consistent with the presence of multiple heteroatoms and aromatic rings in its structure .
Crystallographic Analysis
Crystal Structure Parameters
The crystal structure of 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been determined using single-crystal X-ray diffraction at 293 K . The compound crystallizes in a triclinic system with space group P1, indicating a relatively low symmetry crystal structure. The detailed crystallographic parameters are presented in Table 2.
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P1 |
a | 8.414(2) Å |
b | 9.513(2) Å |
c | 10.497(2) Å |
α | 102.57(3)° |
β | 96.58(3)° |
γ | 97.08(3)° |
Volume | 805.1(3) ų |
Z | 2 |
R factor | 0.050 |
wR factor | 0.140 |
The unit cell contains two molecules of the compound (Z = 2), which is typical for triclinic crystal systems. The refinement parameters (R factor = 0.050, wR factor = 0.140) indicate an acceptable level of agreement between the observed and calculated structural models .
Hydrogen Bonding and Molecular Packing
A significant structural feature of 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the presence of an intramolecular hydrogen bond between the carboxyl hydrogen atom and the nearby carbonyl oxygen atom . This O—H···O hydrogen bond likely contributes to the stability of the molecular conformation in the solid state. The packing arrangement in the crystal structure is influenced by this intramolecular interaction as well as by potential intermolecular forces between adjacent molecules.
Relationship to Fluoroquinolone Antibiotics
Structural Similarities with Established Antibiotics
1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid bears structural resemblance to ciprofloxacin, a widely used fluoroquinolone antibiotic . Both compounds share the 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core structure, which is essential for the antibacterial activity of fluoroquinolones. The main difference lies in the substituent at position 7, where our compound has a 4-formylpiperazin-1-yl group instead of the simple piperazinyl group found in ciprofloxacin.
Structure-Activity Relationships
The structure-activity relationships of similar fluoroquinolone derivatives have been extensively studied. Research indicates that modifications at the 7-position of the quinoline ring can significantly influence the antibacterial spectrum and potency of these compounds . The piperazine ring at this position is known to enhance bacterial cell penetration, while modifications to this ring (such as the formyl group in our compound) can alter pharmacokinetic properties and antimicrobial activity profiles.
Synthesis and Characterization Methods
Characterization Techniques
The characterization of 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and similar compounds typically involves a combination of analytical techniques:
-
X-ray crystallography: As evidenced by the detailed crystallographic data available, single-crystal X-ray diffraction provides essential information about the three-dimensional structure and packing arrangement of the compound .
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are valuable for confirming the chemical structure, particularly the presence and connectivity of the cyclopropyl, piperazine, and formyl groups.
-
Mass spectrometry: This technique confirms the molecular weight and fragmentation pattern of the compound, providing additional evidence for structural assignment.
-
Infrared (IR) spectroscopy: IR spectroscopy can identify key functional groups such as the carboxylic acid, carbonyl, and formyl moieties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume